1-Bromo-2-chloro-4-(difluoromethoxy)benzene

Overview

Description

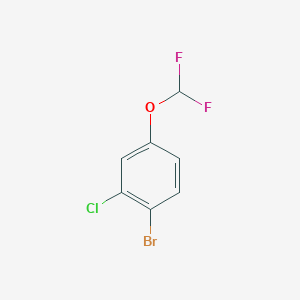

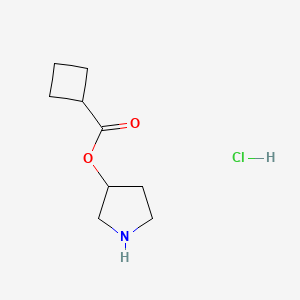

“1-Bromo-2-chloro-4-(difluoromethoxy)benzene” is a chemical compound with the molecular formula C7H4BrClF2O . It is a liquid at room temperature . The compound is used in various chemical reactions, particularly in the field of organic synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with bromo, chloro, and difluoromethoxy groups . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy .

Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can participate in nucleophilic trifluoromethoxylation of alkyl halides . It can also undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls .

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 257.46 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility can be determined through experimental measurements .

Scientific Research Applications

Regioselectivity in Halogenated Benzotrifluorides

1-Bromo-2-chloro-4-(difluoromethoxy)benzene has been studied in the context of regioselectivity in metalation reactions of halogenated benzotrifluorides. For instance, chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes undergo deprotonation adjacent to the halogen substituent when treated with alkyllithiums, demonstrating potential for site-selective synthesis (Mongin, Desponds, & Schlosser, 1996).

Synthesis of Mixed Halogenated Compounds

This compound has also been used in the synthesis of mixed halogenated compounds. For example, 1-Bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS) with p-toluenesulfonic acid as a catalyst have been utilized for ring halogenations of polyalkylbenzenes, producing mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).

Aryne Chemistry

The compound is relevant in aryne chemistry, particularly in generating 1,2-dehydrobenzenes. For example, 1-bromo-4-(trifluoromethoxy)benzene can eliminate lithium bromide at certain temperatures, creating 1,2-dehydro-4-(trifluoromethoxy)benzene. Such arynes can be intercepted in situ with furan, leading to various derivatives and demonstrating its versatility in organic synthesis (Schlosser & Castagnetti, 2001).

Crystal Structure Analysis

In crystallography, this compound analogs have been examined for their structural properties. For example, the crystal structures of its chloro and bromo analogs have been analyzed, providing insights into molecular configurations and interactions (Jotani, Lee, Lo, & Tiekink, 2019).

Synthesis of CCR5 Antagonists

This chemical has also been used in the synthesis of novel non-peptide CCR5 antagonists, indicating its potential in medicinal chemistry. The synthesis process involves several reactions, including elimination, reduction, and bromination, demonstrating its utility in complex organic syntheses (Cheng De-ju, 2015).

Sodium Dithionite Initiated Reactions

Furthermore, this compound has been a subject in studies involving sodium dithionite initiated reactions. For instance, it reacts with 1,3,5-trimethoxybenzene in specific conditions, yielding products like trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane. Such reactions highlight its role in the synthesis of fluorinated organic compounds (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

1-bromo-2-chloro-4-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2O/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHYSKJPAFHWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397346.png)

![3-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397347.png)

![4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397349.png)

![2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397350.png)

![3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397361.png)

![4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397362.png)